1-(4'-Methylphenyl)-butane-1,4-diol
Description
1-(4'-Methylphenyl)-butane-1,4-diol is a diol derivative characterized by a butane-1,4-diol backbone substituted with a 4-methylphenyl group at the terminal carbon. This structural modification introduces aromaticity and hydrophobicity, distinguishing it from unsubstituted butane-1,4-diol. For instance, structurally similar compounds, such as those with phenyl, thiophene, or aminoalkyl substituents, demonstrate variations in reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-(4-methylphenyl)butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7,11-13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDVBNMKQPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Methylphenyl)-butane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 4’-methylpropiophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol may involve catalytic hydrogenation of 4’-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methylphenyl)-butane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4’-Methylphenylbutanone.
Reduction: 1-(4’-Methylphenyl)-butane.
Substitution: 1-(4’-Methylphenyl)-butane-1,4-dichloride.
Scientific Research Applications
1-(4’-Methylphenyl)-butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4’-Methylphenyl)-butane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes, potentially inhibiting or activating certain biochemical pathways . The methylphenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
a. Anti-21Bb, Anti-21Ca, and Anti-21Cb (): These analogs feature terminal aromatic groups (e.g., hex-1-ynyl-phenyl, thiophen-2-yl) and an (R)-1-phenylethylamino substituent. Key differences include:
- Anti-21Ca/21Cb : Thiophene rings introduce sulfur-based electronic effects, altering polarity and hydrogen-bonding capacity.
- Synthesis Yields : All three compounds exhibit high yields (75–78%), suggesting comparable synthetic efficiency despite structural variations .
b. 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol (): This compound incorporates a dimethylaminoethoxy group and dual phenyl substituents.
c. Bis(tosyl)-1,4-butanediol ():
Tosyl groups render this derivative highly electrophilic, enabling its use as a precursor for radiopharmaceuticals (e.g., 1-[¹⁸F]Fluoro-4-tosyloxy-butane). The absence of aromatic substituents in this compound contrasts with the methylphenyl group in the target molecule, highlighting divergent reactivity profiles .
Physical and Chemical Properties
- Thermal Stability : Substituted diols like those in exhibit stability up to 230°C (similar to butane-1,4-diol), but steric hindrance from aromatic groups may enhance resistance to oxidative degradation .
Pharmacological and Toxicological Profiles
- Metabolism: Butane-1,4-diol is metabolized to γ-hydroxybutyric acid (GHB), a GABA analog.
- Toxicity: Unsubstituted butane-1,4-diol exhibits dose-dependent toxicity (nausea, sedation, death at high doses). Substitution could either enhance safety by reducing bioavailability or increase risks due to novel metabolites .
Data Table: Key Comparative Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
